Mage-A3 (195-203)
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Overview
Description
Mage-A3 (195-203) is a peptide derived from the melanoma antigen gene A3 (MAGE-A3). This peptide is recognized by human leukocyte antigen (HLA)-A24 molecules and is known for its high binding affinity to major histocompatibility complex (MHC) molecules . Mage-A3 belongs to the cancer-testis antigen family, which is expressed in various tumors but not in normal tissues, making it a promising target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mage-A3 (195-203) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Mage-A3 (195-203) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
Chemical Reactions Analysis
Types of Reactions
Mage-A3 (195-203) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid substitution during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT).
Major Products Formed
The major product formed from these reactions is the Mage-A3 (195-203) peptide itself. Side products may include truncated peptides or peptides with incorrect sequences, which are typically removed during purification .
Scientific Research Applications
Mage-A3 (195-203) has several applications in scientific research:
Cancer Immunotherapy: Used as a target for T cell receptor (TCR) engineering to enhance the immune response against tumors.
Diagnostic Marker: Employed in detecting specific immune responses in cancer patients.
Vaccine Development: Investigated as a component of cancer vaccines to stimulate an immune response against tumors.
Basic Research: Utilized in studies to understand the role of cancer-testis antigens in tumor biology.
Mechanism of Action
Mage-A3 (195-203) exerts its effects by being presented on the surface of tumor cells by HLA-A24 molecules. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target the tumor cells for destruction. The peptide binds to the T cell receptor (TCR) on CTLs, triggering an immune response that leads to the elimination of the tumor cells .
Comparison with Similar Compounds
Similar Compounds
Mage-A1 (168-176): Another peptide from the MAGE family with similar immunogenic properties.
Mage-A4 (230-239): Known for its role in cancer immunotherapy.
Mage-C2 (336-344): Another cancer-testis antigen peptide used in immunotherapy research.
Uniqueness
Mage-A3 (195-203) is unique due to its high binding affinity to HLA-A24 molecules and its specific expression in various tumors. This specificity makes it an attractive target for cancer immunotherapy, as it minimizes the risk of targeting normal tissues .
Properties
Molecular Formula |
C45H82N10O10S |
---|---|
Molecular Weight |
955.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H82N10O10S/c1-11-27(7)36(47)43(62)52-31(18-21-66-10)44(63)55-20-15-17-34(55)42(61)51-30(16-13-14-19-46)39(58)49-29(9)38(57)48-24-35(56)50-32(22-25(3)4)40(59)53-33(23-26(5)6)41(60)54-37(45(64)65)28(8)12-2/h25-34,36-37H,11-24,46-47H2,1-10H3,(H,48,57)(H,49,58)(H,50,56)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-,34-,36-,37-/m0/s1 |
InChI Key |
OEJFMRDFTZRTQP-BXIWJQILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N |
Origin of Product |
United States |
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